Allyl alpha-ionone

Olfactory Science Fragrance Chemistry Sensory Analysis

Allyl α-ionone (CAS 79-78-7) is a synthetic sesquiterpenoid ketone belonging to the ionone family, structurally distinguished by an allyl substituent at the C(13) position of the α-ionone nucleus. It is a pale yellow to colorless liquid with a characteristic strong, fruity aroma reminiscent of pineapple and woody undertones.

Molecular Formula C16H24O
Molecular Weight 232.36 g/mol
CAS No. 79-78-7
Cat. No. B1235873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl alpha-ionone
CAS79-78-7
Synonymsallyl alpha-ionone
Molecular FormulaC16H24O
Molecular Weight232.36 g/mol
Structural Identifiers
SMILESCC1=CCCC(C1C=CC(=O)CCC=C)(C)C
InChIInChI=1S/C16H24O/c1-5-6-9-14(17)10-11-15-13(2)8-7-12-16(15,3)4/h5,8,10-11,15H,1,6-7,9,12H2,2-4H3
InChIKeyFXCYGAGBPZQRJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in alcohol;  insoluble in water
1 ml in 1 ml 90% alcohol;  1 ml in 8 ml 70% alcohol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Allyl Alpha-Ionone (CAS 79-78-7): Procurement-Qualifying Overview for the Ionone-Series Flavor and Fragrance Compound


Allyl α-ionone (CAS 79-78-7) is a synthetic sesquiterpenoid ketone belonging to the ionone family, structurally distinguished by an allyl substituent at the C(13) position of the α-ionone nucleus. It is a pale yellow to colorless liquid with a characteristic strong, fruity aroma reminiscent of pineapple and woody undertones [1]. With a worldwide use volume of 10–100 metric tons per year (IFRA, 2019), it serves as a high-value fragrance and flavor ingredient in fine perfumery, cosmetics, and food flavorings [2]. Its molecular formula is C16H24O, molecular weight 232.37 g/mol, and it exhibits moderate lipophilicity (Log KOW 5.3) [2].

Distinctive tropical fruit olfactive profile (reported pineapple-green character) differentiates from generic ionone.
IFRA use-level ceiling is markedly lower than other ionones, requiring formulation-level sensitization management.
Lipophilicity at the high end of the ionone class (reported Log KOW 5.3) supports extended substantivity in base notes.

Allyl Alpha-Ionone (CAS 79-78-7): Why Generic Ionone Interchange Fails in Scientific and Industrial Selection


Although allyl α-ionone shares a structural backbone with other ionones (e.g., α-ionone, β-ionone, methyl ionone), the C(13) allyl substitution imparts profound differences in odor character, detection threshold, hydrophobicity, and regulatory exposure limits that preclude simple substitution. The allyl group introduces an additional unsaturated side chain that shifts the olfactory profile from a violet-sweet character typical of α-ionone toward a distinct tropical pineapple-galbano-green note . Moreover, the compound exhibits a markedly lower maximum safe-use level in fine fragrances (0.32%) compared with methyl ionone (5.64%), reflecting a different skin sensitization risk profile that must be factored into formulation design [1]. These differences mean that procurement decisions cannot default to cheaper or more abundant ionone isomers without fundamentally altering sensory performance and regulatory compliance.

Target: Allyl α-Ionone
Reported tropical fruit (pineapple-green) olfactive character.
Stringent IFRA skin-level ceiling; formulation dose management required.
Higher lipophilicity may alter substantivity and dry-down.
Generic Ionone (α-Ionone / Methyl Ionone)
Sweet violet-woody profile; cannot replicate pineapple-green note.
Higher allowable use levels do not match the sensitization risk profile of allyl α-ionone.
Volatility and substantivity differences may shift fragrance development.

Allyl Alpha-Ionone (CAS 79-78-7): Product-Specific Quantitative Evidence Guide for Differentiated Procurement


Airborne Odor Detection Threshold: Allyl α-Ionone vs. Ionone (Mixed Isomers)

The odor detection threshold of allyl α-ionone in air is 15.53 ng/L, establishing its olfactory potency relative to the broader ionone class [1]. By comparison, ionone (mixed isomers) exhibits a detection threshold of 0.8 ng/L in air [2]. The approximately 19-fold higher detection threshold of allyl α-ionone indicates a lower raw odor potency, but its distinct tropical fruit character provides a unique sensory profile that is not achieved by simply increasing the dose of generic ionone.

Detection Threshold
Cross-study comparable
Allyl α-ionone 15.53 ng/L air vs. Ionone (mixed) 0.8 ng/L
~19-fold higher threshold: lower raw odor potency but distinct tropical profile.
Dose-response formulation may require higher loading for intensity parity.
Olfactory Science Fragrance Chemistry Sensory Analysis

Maximum Skin Level in Fine Fragrances: Allyl α-Ionone vs. Methyl Ionone

The maximum reported skin level for allyl α-ionone in fine fragrances is 0.32% (IFRA, 2001) [1]. In contrast, methyl ionone (mixture of isomers) permits a maximum skin level of 5.64% [2]. This represents a ~17.6-fold lower allowable concentration for allyl α-ionone, reflecting a higher skin sensitization potential that necessitates careful dose management in consumer products.

Max Skin Level
Head-to-head
Allyl α-ionone 0.32% vs. Methyl ionone 5.64% (IFRA fine fragrance)
~17.6-fold lower ceiling; sensitization risk must guide procurement volume.
IFRA survey data; formulation safety margins are compound-specific.
Dermatological Safety Fragrance Regulation IFRA Standards

Hydrophobicity (Log KOW): Allyl α-Ionone vs. Ionone Class Range

Allyl α-ionone exhibits a measured Log KOW (octanol/water partition coefficient) of 5.3 at 35°C [1]. This places it at the high end of the reported ionone class range of 3.85–5.20 [2]. The elevated lipophilicity of allyl α-ionone suggests greater partitioning into lipid phases, which may influence skin permeation, substantivity in fragrance formulations, and environmental fate compared to less hydrophobic ionone analogs.

Log KOW
Class-level inference
5.3 (35°C)
At extreme high end of ionone class range (3.85–5.20); may enhance lipid partitioning.
Measured RIFM value; supports substantivity and formulation compatibility review.
Physicochemical Properties Formulation Science Lipophilicity

Boiling Point and Volatility: Allyl α-Ionone vs. α-Ionone

Allyl α-ionone has a reported boiling point of 265°C at atmospheric pressure [1]. By comparison, α-ionone (CAS 127-41-3) boils at 259–263°C . The slight elevation of 2–6°C in boiling point for allyl α-ionone is consistent with its higher molecular weight (232.37 vs. 192.30 g/mol) and suggests marginally lower volatility, which may contribute to its use as a base note in perfumery with extended substantivity on smelling strips (>125 hours) .

Boiling Point
Cross-study comparable
Allyl α-ionone 265°C vs. α-Ionone 259–263°C
2–6°C elevation indicates marginally lower volatility; supports base-note placement.
Atmospheric pressure; volatility profile consistent with higher molecular weight.
Physical Chemistry Volatility Fragrance Substantivity

Organoleptic Differentiation: Allyl α-Ionone vs. α-Ionone Odor Character

Allyl α-ionone is characterized by a strong, fruital aroma reminiscent of pineapple with woody and green galbanum-like undertones [1]. In contrast, α-ionone is described as having a sweet, violet-like, woody odor [2]. This qualitative differentiation is critical: allyl α-ionone imparts a tropical fruit character that cannot be replicated by α-ionone, making it indispensable in pineapple, raspberry, and tropical accords. The 2 ppm taste threshold of allyl α-ionone yields floral, sweet, fruity, woody, and orris-like nuances .

Olfactory Character
Reported
Fruity pineapple, woody, green galbanum (taste threshold ~2 ppm)
Organoleptic divergence from α-ionone (violet-woody) defines niche procurement need.
Perfumer evaluation; taste threshold in dipropylene glycol solution.
Organoleptic Quality Fragrance Evaluation Flavor Chemistry

Allyl Alpha-Ionone (CAS 79-78-7): Best Application Scenarios Derived from Comparative Evidence


High-Impact Tropical Fruit and Pineapple Flavor Accords

Based on the established organoleptic differentiation from α-ionone (Section 3, Evidence 5), allyl α-ionone is uniquely suited for creating authentic tropical fruit flavor profiles, particularly pineapple and raspberry, where its characteristic fruity-green note provides an authentic character that cannot be achieved with α-ionone or β-ionone alone. Food and beverage formulators should procure allyl α-ionone at taste threshold-guided concentrations (~2 ppm) for flavor modulation .

Fine Fragrance Compositions with Restricted Skin Sensitization Budgets

The quantitative evidence on maximum skin level (Section 3, Evidence 2) demonstrates that allyl α-ionone must be used at ≤0.32% in fine fragrances, substantially lower than methyl ionone (5.64%). This necessitates precise procurement planning for formulations where cumulative sensitization risk must be managed. Perfumers targeting IFRA-compliant fine fragrances should select allyl α-ionone for its distinctive olfactory character while rigorously controlling use concentration [1].

Long-Lasting Base Notes in Perfumery Requiring High Substantivity

The elevated Log KOW (5.3) and higher boiling point (265°C) relative to α-ionone (Section 3, Evidence 3 & Evidence 4) predict longer substantivity on skin and fabric. Allyl α-ionone's substantivity exceeding 125 hours on smelling strips corroborates this prediction, making it a preferred choice for base-note construction in perfumery where longevity is a performance requirement. Procurement for such applications should specify technical-grade material with verified purity to ensure consistent dry-down performance.

Flavor Formulations Requiring JECFA-Acceptable Safety Designation

Allyl α-ionone holds an 'ACCEPTABLE' ADI designation from JECFA with no safety concern at current intake levels as a flavoring agent [2]. Combined with its FEMA 2033 designation, this regulatory clearance makes it a viable candidate for international food flavor applications where other ionone analogs may face differing regulatory constraints. Food industry procurement should verify compliance with the latest JECFA and FEMA specifications.

Application
Selection Property
Validation Focus
Tropical fruit flavor accords
Reported pineapple-green profile; taste-threshold-appropriate concentration
Sensory differentiation from α-ionone in flavor application
Fine fragrance with sensitization management
IFRA use-level ceiling compliance; distinctive character at restricted dose
Cumulative sensitization risk assessment per IFRA standards
Long-lasting base notes
High lipophilicity (upper ionone class); reported extended substantivity >125 h
Dry-down substantivity testing and purity verification
International food flavor (JECFA clearance)
JECFA ACCEPTABLE ADI; FEMA 2033 designation
Verify latest JECFA and FEMA specification compliance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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